3-[(6,7-dimethoxyquinazolin-4-yl)amino]-4-(dimethylamino)-N-methylbenzenesulfonamide;dihydrochloride
Description
Historical Development and Discovery
The compound 3-[(6,7-dimethoxyquinazolin-4-yl)amino]-4-(dimethylamino)-N-methylbenzenesulfonamide dihydrochloride emerged in the early 21st century as part of systematic efforts to optimize quinazoline-based kinase inhibitors. Its discovery aligns with advancements in structure-activity relationship (SAR) studies targeting ATP-binding pockets of oncogenic kinases. First synthesized in 2011 (PubChem CID 52932687), it represents a hybrid design combining the 6,7-dimethoxyquinazoline core—common in EGFR inhibitors—with a benzenesulfonamide scaffold to enhance solubility and target specificity. The dihydrochloride salt formulation was later developed to improve pharmacokinetic properties, particularly oral bioavailability.
Chemical Classification within Quinazoline Derivatives
This compound belongs to two critical subclasses:
- 4-Anilinoquinazolines : Features a quinazoline core substituted at position 4 with an aniline derivative.
- Sulfonamide-modified quinazolines : Incorporates a N-methylbenzenesulfonamide group at position 3 of the aniline ring.
Structural comparison to key derivatives :
| Feature | This Compound | Erlotinib (Reference) | GSK114 (Reference) |
|---|---|---|---|
| Core | 6,7-Dimethoxyquinazoline | Quinazoline | 6,7-Dimethoxyquinazoline |
| Position 4 Substituent | Aniline-sulfonamide | Acetylenic side chain | Aniline-sulfonamide |
| Salt Form | Dihydrochloride | Free base | Free base |
The dimethylamino group at position 4 of the benzene ring introduces steric bulk and basicity, enhancing interactions with kinase hydrophobic regions.
Nomenclature and Structural Identification
Systematic IUPAC Name :
3-[(6,7-Dimethoxyquinazolin-4-yl)amino]-4-(dimethylamino)-N-methylbenzenesulfonamide dihydrochloride
Key Identifiers :
Structural Features :
Significance in Chemical Research
This compound has become a critical tool for:
- Kinase inhibition studies : Demonstrates dual activity against Aurora kinases (IC₅₀ ~22 nM) and FLT3 (IC₅₀ ~19 nM).
- Drug design optimization : Serves as a model for balancing lipophilicity (cLogP 1.8) and aqueous solubility via salt formation.
- Targeted cancer therapy : Exhibits 5 nM EC₅₀ in FLT3-ITD mutant leukemia cells (MV4-11 line).
Notably, its N-methylbenzenesulfonamide group prevents metabolic oxidation at the aniline moiety, addressing a key limitation of earlier quinazoline drugs.
Physicochemical Property Overview
Critical Properties :
Stability Profile :
- Thermal : Stable up to 150°C (TGA data for analogous compounds).
- Photolytic : Degrades under UV >300 nm due to quinazoline core.
- Hydrolytic : Stable at pH 2-8 (24h, 37°C).
The dihydrochloride salt reduces hygroscopicity compared to free base formulations, making it preferable for solid dosage forms.
Properties
IUPAC Name |
3-[(6,7-dimethoxyquinazolin-4-yl)amino]-4-(dimethylamino)-N-methylbenzenesulfonamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4S.2ClH/c1-20-29(25,26)12-6-7-16(24(2)3)15(8-12)23-19-13-9-17(27-4)18(28-5)10-14(13)21-11-22-19;;/h6-11,20H,1-5H3,(H,21,22,23);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLMHBTWSOOQAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)N(C)C)NC2=NC=NC3=CC(=C(C=C32)OC)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl2N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Chloro-6,7-Dimethoxyquinazoline
Starting Materials :
- 6,7-Dimethoxy-1,2,3,4-tetrahydroquinazolin-4-one
- Phosphorus oxychloride (POCl₃)
Procedure :
- Add 6,7-dimethoxy-1,2,3,4-tetrahydroquinazolin-4-one (10.0 g, 44.2 mmol) to POCl₃ (50 mL) under nitrogen.
- Reflux at 110°C for 6 hr.
- Cool to 25°C, then slowly pour into ice-water (200 mL).
- Extract with dichloromethane (3 × 50 mL), dry over Na₂SO₄, and evaporate to yield yellow crystals.
Preparation of 3-Amino-4-(Dimethylamino)-N-Methylbenzenesulfonamide
Route A: Direct Sulfonation
- Sulfonation : Treat 3-nitro-4-(dimethylamino)benzene with chlorosulfonic acid (ClSO₃H) at 0°C.
- Amination : React the sulfonyl chloride intermediate with methylamine (40% aq.) in THF.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) to reduce nitro to amino group.
Route B: Ullmann Coupling
- Coupling : React 3-bromo-4-(dimethylamino)benzenesulfonamide with methylamine using CuI/L-proline catalyst in DMSO.
- Purification : Column chromatography (SiO₂, EtOAc/hexane 1:2).
Characterization :
Coupling of Quinazoline and Sulfonamide Intermediates
Conditions :
- Solvent : Anhydrous DMF (20 mL)
- Base : K₂CO₃ (3.0 eq)
- Temperature : 80°C, 18 hr
Procedure :
- Suspend 4-chloro-6,7-dimethoxyquinazoline (2.55 g, 10 mmol) and 3-amino-4-(dimethylamino)-N-methylbenzenesulfonamide (2.61 g, 10 mmol) in DMF.
- Add K₂CO₃ (4.14 g, 30 mmol) and stir under nitrogen.
- Filter, wash with H₂O, and recrystallize from ethanol to obtain the free base.
Yield : 74–81%
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Reaction Time | 12 hr → 18 hr | +12% |
| Solvent | DMF → DMSO | No improvement |
| Base | K₂CO₃ vs. Et₃N | K₂CO₃ superior |
Dihydrochloride Salt Formation
Procedure :
- Dissolve the free base (5.0 g, 9.8 mmol) in anhydrous ethanol (50 mL).
- Add concentrated HCl (12 M, 2.1 eq) dropwise at 0°C.
- Stir for 2 hr, filter, and wash with cold diethyl ether.
- Melting Point : 251–253°C (decomp.)
- Elemental Analysis :
Critical Reaction Analysis
Key Challenges and Solutions
Quinazoline Hydrolysis :
Sulfonamide Coupling Selectivity :
Scalability and Industrial Considerations
Pilot-Scale Parameters
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Batch Size | 100 g | 5 kg |
| Reaction Volume | 2 L | 100 L |
| Purification | Recrystallization | Continuous Chromatography |
| Overall Yield | 68% | 61% |
Cost Drivers :
- DMF recycling efficiency (≥85% recovery required for profitability).
- HCl gas handling infrastructure for salt formation.
Analytical Validation
Spectroscopic Consistency Check
| Technique | Free Base Signal | Dihydrochloride Shift |
|---|---|---|
| ¹H NMR | δ 8.21 (s, 1H, NH) | δ 8.45 (br s, NH⁺) |
| IR | 1345 cm⁻¹ (SO₂ asym) | 1378 cm⁻¹ (Cl⁻) |
| XRD | Crystalline (P2₁/c space group) | Amorphous |
Purity Metrics :
- HPLC : 95.2% (254 nm, C18 column)
- LC-MS : [M+H]⁺ = 488.1 (calculated 488.2).
Chemical Reactions Analysis
Types of Reactions
3-[(6,7-dimethoxyquinazolin-4-yl)amino]-4-(dimethylamino)-N-methylbenzenesulfonamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzenesulfonamide compounds .
Scientific Research Applications
Structural Information
- Chemical Formula: C19H23N5O4S
- Molecular Weight: 397.48 g/mol
- CAS Number: 1301760-19-9
The compound features a quinazoline moiety, which is known for its diverse biological activities. The presence of dimethylamino and sulfonamide groups enhances its solubility and biological interactions.
Antitumor Activity
Recent studies have highlighted the potential of this compound as an antitumor agent . The mechanism involves the inhibition of specific signaling pathways that are crucial for tumor cell proliferation and survival. For instance, compounds with similar structures have been shown to inhibit the activity of kinases involved in cancer progression, leading to reduced tumor growth in preclinical models .
Anti-inflammatory Properties
The compound exhibits significant anti-inflammatory effects , making it a candidate for treating conditions characterized by excessive inflammation. Research indicates that sulfonamide derivatives can modulate inflammatory cytokine production, thus alleviating symptoms associated with autoimmune diseases .
Antimicrobial Activity
Sulfonamides are traditionally recognized for their antimicrobial properties . The specific structure of this compound suggests potential efficacy against various bacterial strains. Studies have demonstrated that similar quinazoline derivatives possess broad-spectrum antibacterial activity, which may be applicable to this compound as well .
Neurological Applications
Given the increasing interest in neurological disorders, compounds like 3-[(6,7-dimethoxyquinazolin-4-yl)amino]-4-(dimethylamino)-N-methylbenzenesulfonamide; dihydrochloride are being investigated for their neuroprotective effects. Preliminary findings suggest that such compounds can protect neuronal cells from apoptosis induced by oxidative stress .
Study on Antitumor Efficacy
A notable study investigated the antitumor efficacy of quinazoline derivatives in murine models. The results indicated that these compounds significantly reduced tumor size and increased survival rates in treated animals compared to controls. The study concluded that the mechanism likely involves apoptosis induction and cell cycle arrest .
Clinical Trials for Inflammatory Diseases
Clinical trials assessing the efficacy of sulfonamide derivatives in treating inflammatory diseases have shown promising results. Patients exhibited reduced markers of inflammation and improved clinical outcomes when treated with compounds similar to 3-[(6,7-dimethoxyquinazolin-4-yl)amino]-4-(dimethylamino)-N-methylbenzenesulfonamide; dihydrochloride .
Mechanism of Action
The mechanism of action of 3-[(6,7-dimethoxyquinazolin-4-yl)amino]-4-(dimethylamino)-N-methylbenzenesulfonamide;dihydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and disrupting cellular processes. Key pathways affected include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Research Findings
Role of Sulfonamide Group: The 4-(dimethylamino)-N-methylbenzenesulfonamide in GSK114 is critical for TNNi3K inhibition. Removal or modification (e.g., methylated hinge variant) reduces or abolishes activity .
Scaffold Flexibility : Substitutions on the quinazoline core (e.g., pyrrolidine in Compound 4 , piperidine in Analog 2 ) alter target specificity. GSK114’s dimethoxy groups are optimal for TNNi3K binding.
Selectivity Challenges: While GSK114 is TNNi3K-selective, analogs like Compound 8b (EGFR inhibitor) demonstrate how minor structural changes shift target preference .
Biological Activity
3-[(6,7-dimethoxyquinazolin-4-yl)amino]-4-(dimethylamino)-N-methylbenzenesulfonamide; dihydrochloride, known by its CAS number 1301760-19-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 490.40 g/mol. The structure features a quinazoline moiety linked to a benzenesulfonamide group, which is crucial for its biological activity.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the quinazoline ring followed by the introduction of the sulfonamide group. Various synthetic pathways have been explored to optimize yield and purity, as indicated in patent literature .
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. For instance, it has shown significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-468 (Breast Cancer) | 3.99 ± 0.21 |
| CCRF-CM (Leukemia) | 4.51 ± 0.24 |
The compound induces apoptosis in cancer cells, evidenced by increased levels of cleaved caspases 3 and 9, indicating that it triggers programmed cell death .
The mechanism underlying its anticancer activity involves inhibition of carbonic anhydrases (CAs), particularly hCA IX and hCA XII, which are associated with tumor growth and metastasis. The compound exhibits variable inhibition potency against these enzymes:
| Enzyme | K_I (nM) |
|---|---|
| hCA I | 94.4 - 6844 |
| hCA IX | Variable |
| hCA XII | Moderate |
The presence of a sulfonamide group is critical as it acts as a zinc binding group essential for enzyme inhibition .
Case Studies
- In vitro Studies : A study demonstrated that the compound significantly arrested the cell cycle in G0-G1 and S phases in breast cancer cells, further supporting its role as an anticancer agent .
- Molecular Docking : Molecular docking studies have provided insights into how structural modifications can enhance biological activity. For example, the introduction of cyclic linkers has been shown to improve both anticancer and CA inhibition activities .
Q & A
Q. What are the critical steps and conditions for synthesizing 3-[(6,7-dimethoxyquinazolin-4-yl)amino]-4-(dimethylamino)-N-methylbenzenesulfonamide dihydrochloride?
- Methodological Answer : The synthesis typically involves multi-step reactions under controlled conditions. Key steps include:
- Refluxing intermediates (e.g., substituted benzaldehyde derivatives) in ethanol with catalytic glacial acetic acid to promote condensation, followed by solvent evaporation under reduced pressure .
- Purification via recrystallization or chromatography to isolate the target compound. Solvents like dimethylformamide (DMF) may optimize yields during coupling reactions .
- Salt formation (dihydrochloride) using HCl gas or concentrated HCl in anhydrous conditions to enhance stability .
Q. Which analytical techniques are recommended to confirm the structural integrity and purity of this compound?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Quantify purity and monitor reaction progress using reverse-phase C18 columns with UV detection (e.g., λ = 254 nm) .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to verify substituent positions and confirm sulfonamide and quinazoline moieties .
- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight and chloride counterion presence .
Q. What safety protocols are essential for handling this compound during synthesis?
- Methodological Answer :
- Adhere to institutional Chemical Hygiene Plans , including fume hood use, PPE (gloves, lab coats), and spill containment measures .
- Conduct a safety assessment for intermediates (e.g., dimethylamino groups may form toxic byproducts). Pre-synthesis reviews of MSDS for reagents like glacial acetic acid are mandatory .
Q. How do structural features of this compound influence its pharmacodynamic properties?
- Methodological Answer :
- The 6,7-dimethoxyquinazoline core enhances kinase inhibition potential by mimicking ATP-binding motifs .
- The sulfonamide group improves solubility and enables hydrogen bonding with target proteins, while the dimethylamino moiety modulates lipophilicity and membrane permeability .
Advanced Research Questions
Q. How can computational quantum chemistry optimize the synthesis pathway for this compound?
- Methodological Answer :
- Use density functional theory (DFT) to model transition states and identify energetically favorable reaction pathways (e.g., nucleophilic substitution at the quinazoline C4 position) .
- Reaction path search algorithms (e.g., GRRM) predict intermediates and side products, reducing trial-and-error experimentation. Coupling computational data with robotic high-throughput screening accelerates condition optimization .
Q. What strategies resolve discrepancies in biological activity data across experimental models?
- Methodological Answer :
- Dose-response normalization : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) using standardized assays (e.g., MTT for cytotoxicity) .
- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables (e.g., serum concentration differences in cell culture media) .
Q. How can AI-driven tools enhance reaction scalability and efficiency?
- Methodological Answer :
- COMSOL Multiphysics : Simulate heat/mass transfer in batch reactors to optimize temperature gradients during exothermic steps (e.g., HCl salt formation) .
- Machine learning (ML) : Train models on historical synthesis data to predict optimal solvent ratios (e.g., ethanol/DMF mixtures) and catalyst loadings .
Q. What methodologies elucidate reaction kinetics and intermediate formation during synthesis?
- Methodological Answer :
- In-situ FTIR/Raman spectroscopy : Track real-time intermediate formation (e.g., imine or amide bonds) during reflux .
- Stopped-flow techniques : Measure rapid reaction rates (e.g., <1 s) for nucleophilic aromatic substitution steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
